9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine
Overview
Description
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Synthesis Analysis
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Tautomeric Analysis and Alkylation Reactions
- Synthetic Studies of N-Methoxy-9-methyl-9H-purin-6-amines : Studies on the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, related to the compound , showed significant variations in amino/imino tautomer ratios. These compounds underwent alkylation reactions yielding a mixture of N-7- and N6-benzylated products, providing insights into the reactivity of such compounds under specific conditions (Roggen & Gundersen, 2008).
Antiproliferative Activities and Tubulin Polymerization Inhibition
- Discovery of 9H-Purins as Potential Tubulin Polymerization Inhibitors : A study synthesized various 9H-purin derivatives and evaluated their antiproliferative activities against different cancer cell lines. Some of these compounds showed low-micromole GI50 values, indicating significant inhibitory effects. One compound, in particular, demonstrated moderate tubulin polymerization inhibitory activity and induced apoptosis at G2/M phase arrest in human gastric cancer cells (Zhou et al., 2017).
Tautomeric Ratios and Biological Screening for Antimicrobial Activity
- 2-Substituted Agelasine Analogs: Synthesis and Biological Activity : The synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, similar in structure to the compound of interest, was explored. Biological screening of these compounds showed promising antimycobacterial and antiprotozoal activity. Some analogs also showed improved activity against several cancer cell lines (Roggen et al., 2011).
Purine-Based Alkaloids and Their Cytotoxicity
- Isolation of New Alkaloids from Pinellia pedatisecta : Research identified new alkaloids from the stem tuber of Pinellia pedatisecta, including compounds structurally related to 9H-purin-6-amines. These compounds demonstrated significant cytotoxicity against human cervical cancer HeLa cells, suggesting potential applications in cancer research (Du et al., 2018).
Synthesis and Tautomeric Analysis
- Calculated Tautomeric Equilibria and X-ray Structures : Extensive computational and experimental analysis was conducted on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines to understand their tautomeric equilibria. These studies provided valuable insights into the molecular structures and potential reactivity of compounds like 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine (Gundersen et al., 2011).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
9-[(1R,3S)-3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O3/c1-38-27-14-9-24(10-15-27)32(23-6-4-3-5-7-23,25-11-16-28(39-2)17-12-25)40-19-22-8-13-26(18-22)37-21-36-29-30(33)34-20-35-31(29)37/h3-7,9-12,14-17,20-22,26H,8,13,18-19H2,1-2H3,(H2,33,34,35)/t22-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYCRUJIYLHDI-BKMJKUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(C4)N5C=NC6=C(N=CN=C65)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H]4CC[C@H](C4)N5C=NC6=C(N=CN=C65)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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